molecular formula C7H13N B13795742 2-Cyclohexen-1-amine, 2-methyl-

2-Cyclohexen-1-amine, 2-methyl-

Cat. No.: B13795742
M. Wt: 111.18 g/mol
InChI Key: UOADZOTZRYGAKT-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-amine, 2-methyl- is an organic compound with the molecular formula C7H13N. This compound is characterized by a cyclohexene ring with an amine group and a methyl group attached to it. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-amine, 2-methyl- can be synthesized through several methods. One common approach involves the reduction of 2-cyclohexen-1-one, 2-methyl- using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-amine, 2-methyl- often involves catalytic hydrogenation of 2-cyclohexen-1-one, 2-methyl- in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method is preferred for large-scale production due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-amine, 2-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: Various alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2-Cyclohexen-1-amine, 2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-amine, 2-methyl- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexen-1-one, 2-methyl-
  • Cyclohexenone
  • 2-Methyl-2-cyclohexen-1-one

Uniqueness

2-Cyclohexen-1-amine, 2-methyl- is unique due to the presence of both an amine group and a methyl group on the cyclohexene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-methylcyclohex-2-en-1-amine

InChI

InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5,8H2,1H3

InChI Key

UOADZOTZRYGAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCCC1N

Origin of Product

United States

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